molecular formula C9H11N3 B1626943 2-ethyl-1H-benzimidazol-1-amine CAS No. 90559-02-7

2-ethyl-1H-benzimidazol-1-amine

Cat. No. B1626943
CAS RN: 90559-02-7
M. Wt: 161.2 g/mol
InChI Key: VWPNQCVQJGAFFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-ethyl-1H-benzimidazol-1-amine consists of a benzene ring fused with an imidazole ring. The compound contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms. The 3D structure of the molecule can be visualized using software tools such as Java or Javascript .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic addition to protonated carboxylic acids. The formation of C-N bonds occurs via an aromatic aldehyde and o-phenylenediamine. The reactions are accelerated in electrostatically charged microdroplets, and no additional acid, base, or catalyst is required .

Scientific Research Applications

Corrosion Inhibitors

Benzimidazoles, including “2-ethyl-1H-benzimidazol-1-amine”, are known to be effective corrosion inhibitors for steels, pure metals, and alloys. They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .

Pharmacological Applications

Benzimidazoles have shown promising applications in biological and clinical studies. They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine applications. They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Optical Sensors for Bioimaging

Benzimidazoles can be utilized as optical sensors for bioimaging. This application is particularly useful in medical diagnostics, where bioimaging techniques are essential for detecting and diagnosing various diseases .

Photovoltaics

In addition to their use in bioimaging, benzimidazoles are also used in photovoltaics. Photovoltaics is the conversion of light into electricity using semiconducting materials, and benzimidazoles can enhance the efficiency of this process .

Antibacterial Agents

Benzimidazoles have been reported to be potent antibacterial agents. They have been found to be effective against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Medicinal Chemistry

Benzimidazoles are a key heterocycle in medicinal chemistry. They are used in the synthesis of a wide range of drugs, including Albendazole, Bendamustine, Omeprazole, Pimonbendane, Benomyl, Carbendazim, Telmisartan, Pantoprazole, Etonitazene, and Thiabendazole .

Future Directions

Research on benzimidazole derivatives continues to explore their diverse pharmacological activities. Future studies may focus on optimizing synthetic routes, improving bioavailability, and investigating novel applications . Additionally, exploring the potential of these compounds in drug development remains an exciting avenue for future research.

properties

IUPAC Name

2-ethylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNQCVQJGAFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585366
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90559-02-7
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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